molecular formula C11H10N2O3 B2411380 Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2377033-44-6

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2411380
CAS No.: 2377033-44-6
M. Wt: 218.212
InChI Key: RNPVCQHQQMUTNJ-UHFFFAOYSA-N
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Description

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of substituted pyridines with ethyl propionate and N-aminopyridine sulfates through a 1,3-dipolar cycloaddition reaction . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVCQHQQMUTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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